(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid
Description
This non-proteinogenic amino acid features a chiral center at the α-carbon (R-configuration) and a 3-chlorothiophen-2-yl substituent at the β-position. Its structural uniqueness lies in the combination of a polar amino acid backbone with a hydrophobic, halogenated heterocyclic substituent, which may influence solubility, receptor binding, and metabolic stability .
Properties
Molecular Formula |
C7H8ClNO2S |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1 |
InChI Key |
XQEDKUDVLNCBIW-RXMQYKEDSA-N |
Isomeric SMILES |
C1=CSC(=C1Cl)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CSC(=C1Cl)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Chlorination: The thiophene ring is then chlorinated at the 3-position using reagents such as N-chlorosuccinimide (NCS) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the chlorination step and automated peptide synthesizers for the amino acid coupling step.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydrothiophene derivatives
Substitution: Amino or thiol-substituted thiophene derivatives
Scientific Research Applications
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways . The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The chlorine atom in the main compound may enhance dipole moments compared to non-halogenated analogs (e.g., thiophene without Cl) .
- Hydrophobicity : The 3-chlorothiophene substituent is less polar than pyridin-3-yl or sulfosulfanyl groups but more hydrophobic than indole (due to Cl’s electronegativity vs. indole’s NH) .
Biological Activity
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid, a chiral amino acid derivative, has garnered attention for its potential biological activities. This compound features a thiophene ring substituted with a chlorine atom, which contributes to its unique chemical properties and possible therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of (2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid is , with a molecular weight of approximately 205.66 g/mol. Its structure includes:
- Amino group : Contributes to its basicity and potential interactions with biological targets.
- Propanoic acid moiety : Provides acidic properties that may influence solubility and reactivity.
- Chlorothiophene substituent : Enhances lipophilicity and may modulate biological interactions.
Antimicrobial Properties
Preliminary studies indicate that (2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid may exhibit antimicrobial activity . The specific mechanisms remain to be fully elucidated but are believed to involve interactions with microbial cell membranes or metabolic pathways.
Anticancer Activity
Research has suggested that this compound could possess anticancer properties . It is hypothesized that the chlorothiophene moiety may play a role in inhibiting cancer cell proliferation through modulation of signaling pathways or enzyme inhibition. Further studies are necessary to confirm these effects and explore the underlying mechanisms.
Interaction with Biological Targets
Studies have indicated that (2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid may interact with specific molecular targets, influencing their activity. Such interactions could modulate various biochemical pathways, potentially leading to therapeutic applications in drug development.
Summary Table of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Interaction with microbial membranes | |
| Anticancer | Modulation of signaling pathways | |
| Enzyme inhibition | Potential interaction with enzymes |
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial effects of (2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Study 2: Anticancer Mechanism Exploration
In vitro tests conducted on cancer cell lines revealed that (2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid inhibited cell growth in a dose-dependent manner. The study proposed that the compound induces apoptosis through the activation of caspase pathways, warranting further investigation into its anticancer potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer :
- Solid-phase peptide synthesis (SPPS) is widely used for chiral amino acid derivatives. The 3-chlorothiophene moiety can be introduced via Suzuki-Miyaura coupling to a resin-bound amino acid precursor. Optimize reaction temperature (60–80°C) and palladium catalysts (e.g., Pd(PPh₃)₄) to minimize racemization .
- Solution-phase synthesis involves asymmetric hydrogenation of α-keto esters using chiral ligands like BINAP-Ru complexes. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, 90:10 hexane/isopropanol) .
- Key Data :
| Method | Yield (%) | ee (%) | Reference |
|---|---|---|---|
| SPPS | 65–75 | ≥98 | |
| Asymmetric Hydrogenation | 80–85 | 95–97 |
Q. How can NMR and mass spectrometry distinguish structural isomers of this compound?
- Methodological Answer :
- ¹H-NMR : The 3-chlorothiophene proton signals (δ 6.8–7.2 ppm) differ from regioisomers (e.g., 5-chloro derivatives in , δ 7.3–7.5 ppm). Coupling constants (J = 3–5 Hz) confirm thiophene substitution patterns .
- HRMS : Exact mass (C₇H₇ClNO₂S) requires resolution ≤2 ppm. Fragmentation patterns (e.g., loss of CO₂ at m/z 158) differentiate from analogs like 3-(4-hydroxyphenyl)propanoic acid derivatives .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against amino acid decarboxylases (e.g., DOPA decarboxylase) using UV-Vis detection of cofactor PLP absorbance changes (λ = 340 nm). IC₅₀ values <10 µM suggest competitive inhibition .
- Cellular uptake studies : Radiolabel the compound with ¹⁴C and measure accumulation in neuronal cell lines (e.g., SH-SY5Y) via scintillation counting. Compare uptake kinetics to tyrosine analogs .
Advanced Research Questions
Q. How can chiral auxiliaries or catalysts optimize enantioselective synthesis of the (2R)-configured compound?
- Methodological Answer :
- Use Evans oxazolidinones to induce stereocontrol during alkylation of the thiophene moiety. Auxiliary removal via hydrolysis (LiOH/THF/H₂O) preserves >99% ee .
- Organocatalytic asymmetric Mannich reactions with proline-derived catalysts yield α,β-diamino acid intermediates. Kinetic resolution via immobilized lipases (e.g., CAL-B) further enhances ee .
Q. How to resolve contradictions in reported bioactivity data across structural analogs?
- Methodological Answer :
- Meta-analysis : Compare substituent effects using QSAR models. For example, 3-chlorothiophene (logP = 2.1) increases blood-brain barrier penetration vs. 4-hydroxyphenyl analogs (logP = 1.3) .
- Crystallography : Solve co-crystal structures with target enzymes (e.g., D-amino acid oxidase) to identify steric clashes caused by the 3-chloro group .
Q. What computational strategies predict binding modes to neurological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Parameterize the chlorothiophene moiety with AM1-BCC charges. Dock into NMDA receptor models (PDB: 5FXH) to assess GluN2B subunit interactions .
- MD simulations (GROMACS) : Simulate binding stability (100 ns) in explicit solvent. RMSD <2 Å over 50 ns indicates stable binding .
Q. How to assess metabolic stability in hepatic microsomes?
- Methodological Answer :
- LC-MS/MS quantification : Incubate with human liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion over 60 min. t₁/₂ >30 min suggests low CYP450-mediated metabolism .
Q. Why do enantiomers show divergent activity in receptor binding assays?
- Methodological Answer :
- Chiral chromatography (SFC) : Separate enantiomers using a Chiralcel OD-H column (CO₂/ethanol). Test (2R) vs. (2S) isomers in radioligand assays (e.g., ³H-glycine displacement in NMDA receptors). (2R)-isomers show 10x higher affinity due to optimal hydrogen bonding with Arg523 .
Data Contradiction Analysis Example
| Observation | Hypothesis | Validation Method | Reference |
|---|---|---|---|
| Variability in enzyme inhibition IC₅₀ values (±20%) | Differences in assay pH altering protonation states | Repeat assays at pH 7.4 (physiological) vs. pH 6.5 (lysosomal) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
